Diazene, tert-butyl-phenyl
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Overview
Description
Diazene, tert-butyl-phenyl, also known as tert-butylphenyldiazene, is an organic compound with the molecular formula C10H14N2. It belongs to the class of diazo compounds, which are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom.
Preparation Methods
The synthesis of diazene, tert-butyl-phenyl, can be achieved through several methods:
From Amines: Alpha-acceptor-substituted primary aliphatic amines react with nitrous acid to generate the diazo compound.
From Diazomethyl Compounds: An example of an electrophilic substitution using a diazomethyl compound is the reaction between an acyl halide and diazomethane.
By Diazo Transfer: In this method, certain carbon acids react with tosyl azide in the presence of a weak base like triethylamine or DBU.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Diazene, tert-butyl-phenyl, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diazene, tert-butyl-phenyl, has several scientific research applications:
Mechanism of Action
The mechanism of action of diazene, tert-butyl-phenyl, involves the interaction of the diazo group with various molecular targets. The diazo group can act as an electrophile, reacting with nucleophiles to form new chemical bonds. This reactivity is exploited in various synthetic applications, including the formation of heterocyclic compounds and other complex molecules .
Comparison with Similar Compounds
Diazene, tert-butyl-phenyl, can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds contain the diazo group, they differ in their reactivity and applications:
Diazomethane: Highly reactive and used in the synthesis of carbenes.
Ethyl Diazoacetate: Used in cyclopropanation reactions and as a reagent in organic synthesis.
Properties
CAS No. |
1775-83-3 |
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Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
tert-butyl(phenyl)diazene |
InChI |
InChI=1S/C10H14N2/c1-10(2,3)12-11-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
LDIGAIASAKXTON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
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